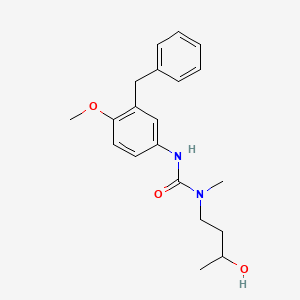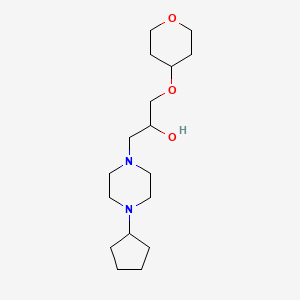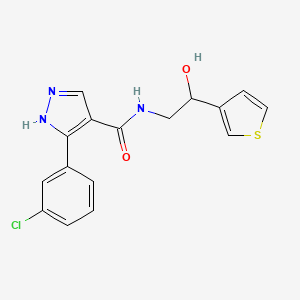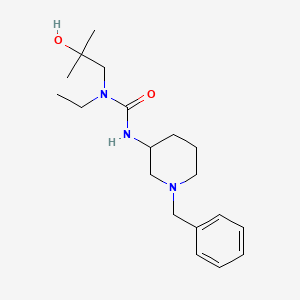![molecular formula C15H23NO2 B6640933 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
The mechanism of action of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol involves activation of beta-adrenergic receptors in the lungs. These receptors are located on the surface of smooth muscle cells in the airways. When the compound binds to these receptors, it triggers a series of biochemical events that lead to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol include activation of beta-adrenergic receptors in the lungs, relaxation of smooth muscles, and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease. The compound has also been shown to increase cAMP levels in the lungs, which further enhances its bronchodilatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol in lab experiments include its well-defined mechanism of action, its ability to selectively target beta-adrenergic receptors in the lungs, and its potential use as a bronchodilator in the treatment of respiratory diseases. The limitations include the need for further studies to determine its safety and efficacy, and the potential for side effects such as tachycardia and tremors.
Orientations Futures
There are several future directions for research on 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol. These include:
1. Further studies to determine its safety and efficacy in the treatment of respiratory diseases.
2. Development of new formulations and delivery methods to improve its effectiveness and reduce potential side effects.
3. Studies to investigate its potential use in the treatment of other diseases such as heart failure and hypertension.
4. Investigation of its mechanism of action at the molecular level to identify new drug targets and improve our understanding of beta-adrenergic receptor signaling.
5. Studies to determine its potential use in combination with other drugs for the treatment of respiratory diseases.
Méthodes De Synthèse
The synthesis of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol involves a series of chemical reactions. The starting material is cyclobutanone, which is reacted with paraformaldehyde and methylamine to form 1-(2-Methoxyphenyl)propan-2-amine. This intermediate is then reacted with paraformaldehyde and cyclobutanone to yield the final product, 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol.
Applications De Recherche Scientifique
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol has been studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol. It works by activating beta-adrenergic receptors in the lungs, which leads to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease.
Propriétés
IUPAC Name |
1-[[1-(2-methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(16-11-15(17)8-5-9-15)10-13-6-3-4-7-14(13)18-2/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHKNXBPJQIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2(CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)

![1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)

![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)


![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)